Carbamoyl chloride
Overview
Description
Carbamoyl chloride is a functional group with the formula R₂NC(O)Cl. The parent compound, H₂NCOCl, is unstable, but many N-substituted analogues are known. These compounds are typically moisture-sensitive, colorless, and soluble in nonpolar organic solvents . Carbamoyl chlorides are used in the preparation of various pesticides, such as carbofuran and aldicarb .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamoyl chlorides are commonly prepared by the reaction of an amine with phosgene:
2R2NH+COCl2→R2NCOCl+[R2NH2]Cl
They can also be synthesized by the addition of hydrogen chloride to isocyanates:
RNCO+HCl→RNHCOCl
This method allows for the preparation of carbamoyl chlorides with N-H functionality .
Industrial Production Methods: The industrial production of carbamoyl chlorides often involves the reaction of amines with phosgene, as it is a straightforward and efficient method . This process is widely used due to its simplicity and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: Carbamoyl chlorides undergo various types of reactions, including:
- Hydrolysis of carbamoyl chlorides gives carbamic acids:
Hydrolysis: R2NCOCl+H2O→R2NC(O)OH+HCl
Carbamoyl chlorides react with alcohols to form carbamates:Reaction with Alcohols: R2NCOCl+R′OH+C5H5N→R2NC(O)OR′+C5H5NHCl
Common Reagents and Conditions: Common reagents used in reactions with carbamoyl chlorides include water, alcohols, and amines. Reaction conditions often involve the use of nonpolar organic solvents and may require the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Major Products: The major products formed from reactions involving carbamoyl chlorides include carbamic acids, carbamates, and various amide-containing molecules .
Scientific Research Applications
Carbamoyl chlorides are important intermediates in both research laboratories and industrial-scale syntheses. They are used in the preparation of various amide-containing molecules and heterocycles, which have extensive applications in pharmaceutical and natural product synthesis . Specific applications include:
Mechanism of Action
The mechanism of action of carbamoyl chlorides involves their reactivity with nucleophiles, such as water, alcohols, and amines. The carbonyl carbon in the carbamoyl chloride is electrophilic, making it susceptible to nucleophilic attack. This leads to the replacement of the chloride ion with the nucleophile, forming various products such as carbamic acids and carbamates .
Comparison with Similar Compounds
Carbamoyl chlorides are similar to other acyl chlorides, such as formyl chloride (HOCOCl) and chloroformates. they are less hydrolytically sensitive due to the influence of the amino group . Similar compounds include:
Formyl Chloride (HOCOCl): Highly unstable and decomposes to form carbon dioxide and hydrogen chloride.
Chloroformates: Used in the synthesis of esters and other organic compounds.
Carbamoyl Fluorides and Cyanides: Participate in similar transition metal-catalyzed reactions as carbamoyl chlorides.
Carbamoyl chlorides stand out due to their stability and versatility in various chemical reactions, making them valuable intermediates in both research and industrial applications.
Properties
IUPAC Name |
carbamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClNO/c2-1(3)4/h(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDWPUIZGOQOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963544 | |
Record name | Carbonochloridimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463-72-9 | |
Record name | Carbamic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=463-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAMYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M01P14SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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